molecular formula C22H24N2O3S B2874000 4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide CAS No. 1226438-43-2

4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide

Cat. No. B2874000
CAS RN: 1226438-43-2
M. Wt: 396.51
InChI Key: QUAVOAMURGXRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide” is a complex organic molecule. It contains several functional groups and rings, including an isopropyl group, a triazoloquinoxaline ring, a phenyl ring, and a benzenesulfonamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involved the reaction of 6a–f with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol 7a–d and with o -phenylenediamine derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with a structure related to 4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide often undergo nucleophilic reactions, offering a pathway to diverse derivatives. For instance, Hamby and Bauer (1987) explored the reactions of 3-benzenesulfonyloxyalloxazine and its analogs with various nucleophiles, leading to the formation of triazoloquinoxalin-1(2H)-ones and other derivatives, highlighting the compound's versatility in synthetic chemistry (Hamby & Bauer, 1987).

Pharmacological Potential

Despite the exclusion of drug use and side effects, it's noteworthy that compounds in this category often exhibit significant biological activity. For example, Lenzi et al. (2006) described the structural investigation of 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives as human A3 adenosine receptor antagonists, indicating potential therapeutic applications in areas such as neuroprotection and inflammation (Lenzi et al., 2006).

properties

IUPAC Name

[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-17-10-12-18(13-11-17)24-16-21(22(25)23-14-6-3-7-15-23)28(26,27)20-9-5-4-8-19(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVOAMURGXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide

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